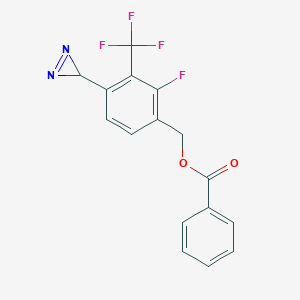

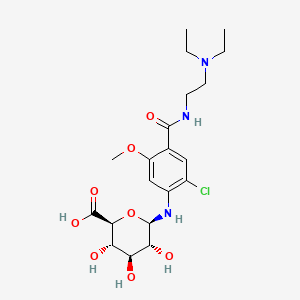

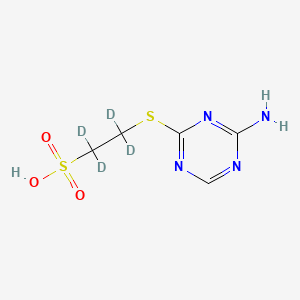

![molecular formula C34H42N8O8S B587646 3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer CAS No. 1391054-84-4](/img/structure/B587646.png)

3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic pathway for this compound involves several steps, including the introduction of a carboxylic acid group to the 5’-sulfonamide moiety of the phenyl ring. This modification enhances the compound’s inhibitory activity against phosphodiesterase type 5 (PDE5), possibly by mimicking the phosphate group of cyclic guanosine monophosphate (cGMP) .

Scientific Research Applications

Eco-friendly Synthesis Strategy

A computational study focused on the eco-friendly synthesis of pyrazolyl α-amino esters derivatives, which are compounds of significant medicinal and synthetic interest. This research, which includes a pyrazole derivative similar to the compound , utilizes the DFT/B3LYP density functional theory method to facilitate laboratory synthesis of new active biomolecules. The study aims at establishing an economical synthesis strategy for these products (Mabrouk et al., 2020).

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base similar to the queried compound, reveals potential applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Heterocyclic Systems

A study elaborates on the synthesis of heterocyclic systems using compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which is structurally related to the compound . This process is crucial for the preparation of various heterocyclic systems with potential applications in medicinal chemistry (Selič et al., 1997).

Antimicrobial and Anticancer Agents

Research into pyrazole derivatives similar to the specified compound has shown promising results in the development of antimicrobial and anticancer agents. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated higher anticancer activity compared to reference drugs in some cases (Hafez et al., 2016).

Crystal Structure Analysis

A study on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the importance of crystal structure analysis in determining the regioisomer formed by spectroscopic techniques. This research provides crucial insights into the structural characterization of similar compounds (Kumarasinghe et al., 2009).

Catalysis in Polymerization Reactions

Research on (pyrazol-1-yl)carbonyl palladium complexes, which include structures akin to the compound , indicates their use as catalysts for ethylene polymerization reactions. These complexes have shown to produce linear high-density polyethylene, showcasing their potential in industrial applications (Mkoyi et al., 2013).

properties

IUPAC Name |

4-[[5-[3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N8O8S/c1-7-11-23-27(29(31(35)43)41(5)39-23)37-33(45)21-17-19(13-15-25(21)49-9-3)51(47,48)20-14-16-26(50-10-4)22(18-20)34(46)38-28-24(12-8-2)40-42(6)30(28)32(36)44/h13-18H,7-12H2,1-6H3,(H2,35,43)(H2,36,44)(H,37,45)(H,38,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQMQWZZGQWKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C(=O)NC4=C(N(N=C4CCC)C)C(=O)N)OCC)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N8O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

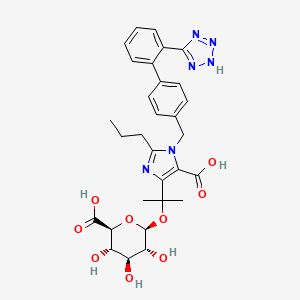

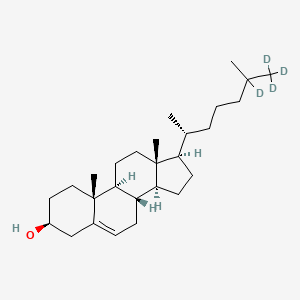

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)